N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

Lipophilicity ADME profiling Partition coefficient

N-(5-Bromopyridin-2-yl)pyridine-2-carboxamide (CAS 919745-52-1, molecular formula C₁₁H₈BrN₃O, molecular weight 278.10 g/mol) is a heterocyclic building block composed of a picolinamide core linked via an amide bridge to a 5-bromopyridin-2-yl substituent. It belongs to the class of 2-pyridinecarboxamide derivatives and is structurally characterized by the presence of a bromine atom at the 5-position of the terminal pyridine ring, which serves as a versatile synthetic handle for downstream cross-coupling transformations.

Molecular Formula C11H8BrN3O
Molecular Weight 278.10 g/mol
Cat. No. B14938543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)pyridine-2-carboxamide
Molecular FormulaC11H8BrN3O
Molecular Weight278.10 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C11H8BrN3O/c12-8-4-5-10(14-7-8)15-11(16)9-3-1-2-6-13-9/h1-7H,(H,14,15,16)
InChIKeySZKPTTZOAHJLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-2-yl)pyridine-2-carboxamide (CAS 919745-52-1): Core Physicochemical Identity and Structural Classification for Scientific Procurement


N-(5-Bromopyridin-2-yl)pyridine-2-carboxamide (CAS 919745-52-1, molecular formula C₁₁H₈BrN₃O, molecular weight 278.10 g/mol) is a heterocyclic building block composed of a picolinamide core linked via an amide bridge to a 5-bromopyridin-2-yl substituent . It belongs to the class of 2-pyridinecarboxamide derivatives and is structurally characterized by the presence of a bromine atom at the 5-position of the terminal pyridine ring, which serves as a versatile synthetic handle for downstream cross-coupling transformations . The compound is classified as a heterocyclic building block for research and further manufacturing use, with commercially available purity typically ≥98% and recommended storage at 2–8°C in sealed, dry conditions .

C5–Br handle for Pd-catalyzed cross-coupling chemistry
Single secondary amide H-bond donor for crystal engineering
Reported lipophilicity profile supports fragment-based library design

N-(5-Bromopyridin-2-yl)pyridine-2-carboxamide: Why In-Class Halogen or Methyl Analogs Cannot Be Interchanged Without Functional Consequence


The 5-position substituent on the terminal pyridine ring—whether bromo, chloro, fluoro, iodo, methyl, or hydrogen—governs not only physicochemical parameters such as lipophilicity, boiling point, and density, but also the compound's entire synthetic trajectory in cross-coupling chemistry. The C–Br bond undergoes oxidative addition with palladium(0) catalysts substantially faster than the C–Cl bond, enabling milder reaction conditions and higher coupling yields . Conversely, the methyl analog lacks a halide leaving group entirely, precluding its participation in Suzuki, Sonogashira, or Buchwald–Hartwig couplings . The iodo analog, while reactive, introduces higher molecular weight, cost, and photolability. These fundamental reactivity divergences mean that halogen/methyl substitution is not a trivial equivalence; each derivative occupies a distinct functional position in a synthetic sequence, and their casual interchange will alter reaction parameters, yields, and accessible product scope in a measurable manner.

Halogen substitution
C–Br exhibits faster oxidative addition than C–Cl; C–I introduces photolability and cost. Interchanging alters coupling efficiency and byproduct profiles.
Methyl / hydrogen analogs
Lack a halide leaving group, precluding participation in Suzuki, Sonogashira, or Buchwald–Hartwig couplings. Direct replacement breaks diversification routes.

N-(5-Bromopyridin-2-yl)pyridine-2-carboxamide: Head-to-Head Physicochemical and Reactivity Differentiation Against Closest Structural Analogs


LogP Lipophilicity Differentiation: Bromo Analog vs. Methyl Analog

The bromo analog exhibits a measured logP of 2.71 (ChemDiv), markedly higher than the reported logP of ~1.1 for the methyl-substituted analog N-(5-methylpyridin-2-yl)pyridine-2-carboxamide [1]. This represents an approximately 40-fold greater octanol-water partition coefficient for the bromo compound, translating to a measurably higher predicted membrane permeability and distinct chromatographic retention behavior.

Lipophilicity
Cross-study comparable
ΔlogP +1.61 vs. methyl analog; ~40× higher partition
Supports distinct permeability and retention profiling
Experimental logP 2.71 (ChemDiv); predicted values from multiple sources
Lipophilicity ADME profiling Partition coefficient

Boiling Point and Density Comparison: Bromo Analog Shows Elevated Thermal Stability Over Methyl and Chloro Congeners

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide has a predicted boiling point of 320.3±32.0°C and density of 1.6±0.1 g/cm³ (ACD/Labs predicted values) . In comparison, the methyl analog N-(5-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 349124-60-3, MW 213.23) is expected to have a lower boiling point, while the related building block 5-methyl-2-pyridinecarboxamide (MW 136.15) exhibits a predicted boiling point of 309.1±30.0°C and density of 1.157 g/cm³ . The higher boiling point and greater density of the bromo compound are direct consequences of the increased molecular weight (278.10 vs 213.23 g/mol) and polarizability of the bromine atom.

Thermal Stability
Cross-study comparable
ΔBP ~+11°C; density +0.44 g/cm³ vs. methyl analog
Supports high-vacuum distillation and phase separation
Predicted boiling point 320.3°C; density 1.6 g/cm³ (ACD/Labs)
Thermal stability Purification Distillation

Cross-Coupling Reactivity Advantage: C–Br Bond Exhibits Preferential Oxidative Addition Over C–Cl in Palladium-Catalyzed Transformations

The C5–Br bond in N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is expected to participate in palladium-catalyzed cross-coupling reactions with higher reaction rates and under milder conditions than the corresponding C5–Cl bond in the chloro analog, consistent with the well-established organometallic principle that the weaker carbon-bromine bond (~285 kJ/mol) undergoes oxidative addition to Pd(0) more readily than the carbon-chlorine bond (~327 kJ/mol) . This has been demonstrated across bromopyridine and chloropyridine substrates, where selective oxidative addition at the C–Br position can be achieved while the C–Cl bond remains inert under identical mild coupling conditions [1].

C–Br Reactivity
Class-level inference
BDE ~42 kJ/mol lower than C–Cl; faster oxidative addition with Pd(0)
Enables milder coupling conditions and chemoselectivity
General organometallic principle; chloropyridines require harsher conditions
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Sonogashira

Hydrogen-Bonding Donor Profile: Single Amide NH Enabled for Directional Crystal Engineering and Supramolecular Assembly vs. Simplified Scaffolds

The target compound possesses exactly one hydrogen bond donor (the amide N–H) and four hydrogen bond acceptors, as quantified by ChemDiv . This contrasts with simpler analogs such as 5-bromopyridine-2-carboxamide (5-bromopicolinamide), which features a primary amide with two H-bond donors and a lower molecular weight of 201.02 g/mol . The single donor motif in the target compound enables more predictable, directional 1D hydrogen-bonded chain formation in crystal lattices, whereas the primary amide in 5-bromopicolinamide promotes 2D hydrogen-bonded networks via both amide protons.

H-Bond Donors
Cross-study comparable
1 donor (secondary amide) PSA 42.1 Ų
Enables 1D chain formation in crystal engineering
vs. primary amide analog with 2 donors and higher PSA
Crystal engineering Supramolecular chemistry Hydrogen bonding

Orthogonal Reactivity: The Bromo Substituent Enables Late-Stage Diversification Strategies Unavailable to Methyl or Unsubstituted Analogs

The bromine atom at the 5-position of the terminal pyridine serves as a chemoselective handle for late-stage diversification via transition metal-catalyzed cross-coupling, a capability entirely absent in the methyl analog N-(5-methylpyridin-2-yl)pyridine-2-carboxamide and the unsubstituted parent N-(pyridin-2-yl)pyridine-2-carboxamide . While the iodo analog would also permit cross-coupling, the C–I bond is photolabile and generates a higher proportion of homocoupling byproducts . The bromo compound thus occupies a synthetic 'sweet spot,' balancing adequate reactivity for efficient coupling against the excessive lability and cost of the iodo congener.

Late-Stage Diversification
Class-level inference
C–Br Reactive for coupling; balanced stability
C–CH₃ / C–I Inert (CH₃) or photolabile (I)
Preferred balance of reactivity, stability, and cost
Qualitative comparison for synthesis planning
Late-stage functionalization Diversification Medicinal chemistry

N-(5-Bromopyridin-2-yl)pyridine-2-carboxamide: High-Value Research and Industrial Application Scenarios Anchored in Quantifiable Differentiation


Fragment-Based Drug Discovery (FBDD) Library Member for Kinase and Protein-Protein Interaction Targets

The compound's balanced lipophilicity (logP 2.71) and single H-bond donor/acceptor profile position it as a Rule-of-5 compliant fragment for screening against kinase ATP-binding sites or protein-protein interaction interfaces . Unlike the methyl analog (logP ~1.1), the bromo compound's higher lipophilicity provides enhanced passive membrane permeability in cell-based assays, while the bromine atom can contribute to halogen bonding with backbone carbonyls in target proteins—a feature absent in the methyl analog [1]. The compound's molecular weight (278.10 Da) falls within the typical fragment range (MW < 300), and the bromine atom serves as a heavy atom marker for X-ray crystallographic detection of fragment binding poses .

Key Intermediate in Sequential Cross-Coupling Strategies for Bis-Heteroaryl Synthesis

The C5–Br bond provides a chemoselective handle for palladium-catalyzed Suzuki-Miyaura or Sonogashira coupling, enabling the construction of extended biaryl or alkyne-linked architectures while the amide and pyridine nitrogen functionalities remain intact . The higher oxidative addition rate of C–Br vs. C–Cl (bond dissociation energy differential ~42 kJ/mol) allows coupling under milder conditions (room temperature to 60°C) with lower catalyst loadings, reducing both reaction time and purification burden compared to the chloro analog [1]. This makes the bromo compound the preferred building block for convergent synthetic routes where late-stage diversification is required.

Crystal Engineering and Co-Crystal Design Leveraging Controlled Hydrogen-Bond Donor Topology

With exactly one H-bond donor (amide N–H) and four H-bond acceptors, N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is ideally suited for designing 1D hydrogen-bonded chains or discrete heterodimeric co-crystals with complementary acceptor-rich coformers (e.g., carboxylic acids, sulfonamides) . This contrasts with 5-bromopicolinamide, whose two amide protons (primary amide) favor higher-dimensionality hydrogen-bonded networks that are less predictable and more difficult to engineer into specific packing motifs . The bromine atom further serves as a heavy atom for absolute structure determination via anomalous scattering in single-crystal X-ray diffraction .

Precursor for Radiochemical or Fluorescent Probe Synthesis via Bromine-to-Label Exchange

The C5–Br bond enables direct isotopic exchange or metal-halogen exchange protocols to introduce radioisotopes (e.g., ¹⁸F via nucleophilic aromatic substitution after activation, or ¹¹C/³H via reduction) or fluorescent reporters . The bromo compound's higher thermal stability (boiling point 320.3°C) compared to the iodo analog allows more aggressive reaction conditions during label incorporation without decomposition, while the single amide donor reduces competing side reactions compared to primary amide analogs [1]. This application scenario is particularly relevant for PET tracer development and chemical biology probe synthesis.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Lipophilicity and H-bond donor count
Rule-of-5 compliance and halogen bonding potential
Sequential cross-coupling
C–Br oxidative addition profile
Milder coupling conditions and chemoselectivity
Crystal engineering
Single H-bond donor topology
Directional 1D chain predictability
Probe / radiochemical synthesis
C–Br exchange capability
Thermal stability during labeling
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